Hexafluoroacetylacetone

説明

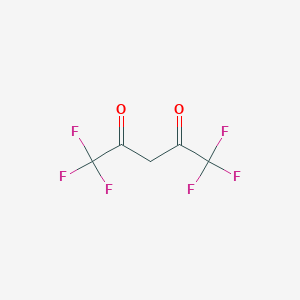

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,1,1,5,5,5-hexafluoropentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F6O2/c6-4(7,8)2(12)1-3(13)5(9,10)11/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMFBRUWYYMMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061753 | |

| Record name | 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale yellow liquid; Not miscible or difficult to mix in water; [MSDSonline] | |

| Record name | 1,1,1,5,5,5-Hexafluoroacetylacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7875 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1522-22-1, 22466-49-5 | |

| Record name | Hexafluoroacetylacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1522-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluoroacetylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC174351 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Pentanedione, 1,1,1,5,5,5-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,5,5,5-hexafluoropentane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUOROACETYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG8477QRV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Properties of Hexafluoroacetylacetone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of hexafluoroacetylacetone (hfacH), a critical building block in various chemical syntheses and drug development processes. This document details the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) characteristics of hfacH, offering valuable data for its identification, characterization, and application.

Core Spectroscopic Data

The spectroscopic properties of this compound are fundamentally influenced by its existence as a keto-enol tautomer. In its liquid and vapor phases, it exists almost exclusively in the enol form, stabilized by an intramolecular hydrogen bond. This structural feature is a key determinant of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The following tables summarize the key chemical shifts for ¹H, ¹³C, and ¹⁹F NMR.

Table 1: ¹H NMR Spectroscopic Data for this compound (Enol Form)

| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity |

| -CH= | ~5.8 | Singlet |

| -OH | ~13.5 | Broad Singlet |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Enol Form)

| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity (Coupling to F) |

| C=O | ~175 | Quartet |

| =CH- | ~90 | Singlet |

| CF₃ | ~118 | Quartet |

Table 3: ¹⁹F NMR Spectroscopic Data for this compound (Enol Form)

| Fluorine | Chemical Shift (δ) vs. CFCl₃ (ppm) | Multiplicity |

| -CF₃ | ~ -77 | Singlet |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the vibrational modes of its enol form. A characteristic feature is the very broad O-H stretching band, indicative of strong intramolecular hydrogen bonding.

Table 4: Key Infrared Vibrational Frequencies for this compound (Vapor Phase) [1]

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3000 (broad) | O-H stretch (intramolecular H-bond) |

| ~3134 | =C-H stretch |

| ~1640 | C=O stretch |

| ~1605 | C=C stretch |

| ~1200-1300 | C-F stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a non-polar solvent like hexane (B92381) exhibits absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated enol system.

Table 5: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Hexane | ~275 | ~10,000 | π → π |

| Hexane | ~330 | ~100 | n → π |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a distinct fragmentation pattern that can be used for its identification. The molecular ion peak is readily observed.

Table 6: Major Fragments in the Electron Ionization Mass Spectrum of this compound [2]

| m/z | Proposed Fragment Ion |

| 208 | [M]⁺ (Molecular Ion) |

| 139 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a ~5-10 mg/mL solution of this compound in CDCl₃ in a clean, dry vial.

-

Transfer approximately 0.6 mL of the solution into a 5 mm NMR tube.

-

Cap the NMR tube and carefully wipe the outside to remove any contaminants.

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Acquire the ¹⁹F NMR spectrum. Ensure the spectral width is appropriate for the expected chemical shift of the trifluoromethyl groups.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃).

-

Integrate the peaks in the ¹H spectrum and determine the chemical shifts and coupling constants for all spectra.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

-

This compound

-

FTIR spectrometer equipped with a diamond ATR accessory

-

Isopropanol (B130326) or ethanol (B145695) for cleaning

-

Lint-free wipes

Procedure:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

Lower the ATR pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

After data collection, clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent.

-

Process the spectrum to identify the wavenumbers of the absorption bands.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.

Materials:

-

This compound

-

Spectroscopic grade hexane

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Volumetric flasks and micropipettes

Procedure:

-

Prepare a stock solution of this compound in hexane of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to cover a range of concentrations (e.g., 0.1, 0.05, 0.01, 0.005, 0.001 mg/mL).

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Fill a quartz cuvette with the blank solvent (hexane) and place it in the reference holder.

-

Fill another quartz cuvette with the blank solvent and place it in the sample holder to record the baseline.

-

Starting with the most dilute solution, rinse a quartz cuvette with the sample solution, then fill the cuvette and place it in the sample holder.

-

Scan the UV-Vis spectrum over a range of wavelengths (e.g., 200-400 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Measure the absorbance of each of the prepared solutions at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

Determine the molar absorptivity (ε) from the slope of the calibration curve using the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the molar concentration.

Electron Ionization-Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum and identify the fragmentation pattern of this compound.

Materials:

-

This compound

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system

-

Appropriate solvent for sample introduction (e.g., methanol (B129727) or dichloromethane)

Procedure:

-

Tune the mass spectrometer according to the manufacturer's instructions to ensure accurate mass assignments.

-

If using a GC-MS system, prepare a dilute solution of this compound in a volatile solvent.

-

Inject a small volume of the solution into the GC. The GC will separate the compound and introduce it into the mass spectrometer.

-

If using a direct insertion probe, place a small amount of the neat liquid on the probe tip and insert it into the ion source of the mass spectrometer.

-

Set the ion source to electron ionization (EI) mode, typically at 70 eV.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-250).

-

Identify the molecular ion peak and the major fragment ions.

-

Analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

The following diagrams illustrate key concepts related to the spectroscopic analysis of this compound.

References

In-Depth Technical Guide to the Proton NMR Spectral Analysis of Hexafluoroacetylacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of hexafluoroacetylacetone. It is designed to assist researchers, scientists, and professionals in drug development in understanding the spectral features, keto-enol tautomerism, and experimental considerations for this compound.

Introduction to this compound and its Tautomerism

This compound (HFAA), systematically named 1,1,1,5,5,5-hexafluoropentane-2,4-dione, is a β-diketone that serves as a crucial building block in organic synthesis and as a ligand in coordination chemistry. A key characteristic of HFAA is its existence as a dynamic equilibrium between two tautomeric forms: the keto and the enol forms. The equilibrium is heavily influenced by factors such as the solvent and temperature. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly favors the enol form, where intramolecular hydrogen bonding creates a stable six-membered ring.

Proton NMR Spectral Data

The ¹H NMR spectrum of this compound is a powerful tool for elucidating the keto-enol tautomerism. The signals corresponding to the protons in each tautomer are distinct and can be used for quantitative analysis of the equilibrium.

Table 1: Summary of ¹H NMR Spectral Data for this compound

| Tautomer | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Enol | Enolic (-OH) | ~14 | Broad Singlet | 1H | - |

| Methine (=CH-) | ~6.3 | Singlet | 1H | - | |

| Keto | Methylene (B1212753) (-CH₂-) | ~4.2 | Singlet | 2H | - |

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound is dominated by the signals of the enol tautomer due to its high stability.

-

Enolic Proton (-OH): A characteristic broad singlet is observed at a significantly downfield chemical shift, typically around 14 ppm. This pronounced downfield shift is a result of the strong intramolecular hydrogen bond in the enolic form, which deshields the proton. The broadness of the signal is due to chemical exchange and quadrupolar effects.

-

Methine Proton (=CH-): The methine proton of the enol form appears as a sharp singlet at approximately 6.3 ppm. The singlet nature of this peak indicates no adjacent protons to couple with.

-

Methylene Protons (-CH₂-): The methylene protons of the minor keto tautomer resonate as a singlet at around 4.2 ppm. The integration of this peak relative to the methine proton of the enol form can be used to determine the keto-enol equilibrium constant.

Keto-Enol Tautomerism Equilibrium

The equilibrium between the keto and enol forms of this compound can be represented as a dynamic process. The following diagram, generated using the DOT language, illustrates this relationship.

Caption: Keto-enol tautomerism of this compound.

Experimental Protocol for ¹H NMR Analysis

The following provides a general methodology for obtaining a high-quality ¹H NMR spectrum of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes

-

Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

If using an internal standard, add a small amount of TMS to the solution.

-

Transfer the solution to an NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or using automated shimming routines.

-

Set the appropriate acquisition parameters, including:

-

Pulse angle (e.g., 30 or 90 degrees)

-

Acquisition time (typically 2-4 seconds)

-

Relaxation delay (e.g., 1-5 seconds, should be at least 5 times the longest T₁ for quantitative measurements)

-

Number of scans (typically 8-16 for a concentrated sample)

-

-

-

Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID).

-

Perform a Fourier transform on the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by referencing the residual solvent peak or the TMS signal (0 ppm).

-

Integrate the peaks corresponding to the different protons of the keto and enol forms.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Workflow Diagram:

The experimental workflow for the ¹H NMR analysis of this compound is depicted in the following diagram:

Caption: Experimental workflow for ¹H NMR analysis.

An In-depth Technical Guide to the ¹H NMR Spectrum of Hexafluoroacetylacetone in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of hexafluoroacetylacetone (HFAA) in various deuterated solvents. It delves into the keto-enol tautomerism that characterizes this β-diketone, presenting quantitative data on chemical shifts, coupling constants, and tautomeric equilibrium. Detailed experimental protocols are also provided to aid in the replication and further investigation of these solvent-dependent phenomena.

Introduction: Keto-Enol Tautomerism in this compound

This compound (1,1,1,5,5,5-hexafluoro-2,4-pentanedione) is a β-dicarbonyl compound that prominently exhibits keto-enol tautomerism. The equilibrium between the diketo form and the enol form is significantly influenced by the solvent environment. The strong electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups increases the acidity of the α-protons, favoring the formation of the enol tautomer. This enol form is further stabilized by the formation of a strong intramolecular hydrogen bond.

The position of this equilibrium and the precise chemical shifts of the protons are highly sensitive to the solvent's polarity, hydrogen bonding capability, and aromaticity. ¹H NMR spectroscopy is a powerful technique to quantitatively investigate this dynamic equilibrium as the proton exchange between the keto and enol forms is slow on the NMR timescale, allowing for the distinct observation and integration of signals from both tautomers.

Quantitative ¹H NMR Data in Various Solvents

The ¹H NMR spectral data for this compound in different deuterated solvents are summarized below. The data highlights the significant influence of the solvent on the chemical shifts and the keto-enol tautomer ratio.

| Solvent | Tautomer | Signal | Chemical Shift (δ, ppm) | Integration (% Tautomer) |

| CDCl₃ | Enol | =CH (methine) | ~6.5 | >95% |

| Enol | OH (enolic) | ~13.5 (broad) | ||

| Keto | CH₂ (methylene) | ~4.2 | <5% | |

| Acetone-d₆ | Enol | =CH (methine) | ~6.7 | >95% |

| Enol | OH (enolic) | ~14.0 (broad) | ||

| Keto | CH₂ (methylene) | Not typically observed | <5% | |

| DMSO-d₆ | Enol | =CH (methine) | ~6.8 | >95% |

| Enol | OH (enolic) | ~14.5 (very broad) | ||

| Keto | CH₂ (methylene) | Not typically observed | <5% | |

| Benzene-d₆ | Enol | =CH (methine) | ~5.8 | >95% |

| Enol | OH (enolic) | ~13.2 (broad) | ||

| Keto | CH₂ (methylene) | Not typically observed | <5% |

Note: The chemical shifts can vary slightly depending on the concentration and temperature. The enolic OH proton signal is often broad due to chemical exchange and its chemical shift is highly dependent on solvent and concentration. In most common solvents, the keto tautomer is present in very low concentrations (<5%) and its signals may not be readily observable or accurately integrated.

Experimental Protocols

A detailed methodology for the acquisition of quantitative ¹H NMR spectra of this compound is provided below.

Sample Preparation

-

Material: this compound (purity >99%).

-

Solvents: Deuterated solvents (CDCl₃, Acetone-d₆, DMSO-d₆, Benzene-d₆) with low residual water content.

-

Procedure:

-

Prepare a stock solution of this compound in a volatile, non-deuterated solvent (e.g., dichloromethane) to ensure accurate handling of the small quantities required.

-

In a clean, dry NMR tube, add approximately 0.6 mL of the desired deuterated solvent.

-

Add a precise volume of the HFAA stock solution to the NMR tube to achieve a final concentration of approximately 10-20 mM. The use of a microsyringe is recommended for accuracy.

-

Cap the NMR tube and gently invert it several times to ensure thorough mixing.

-

Allow the sample to equilibrate at room temperature for at least 10 minutes before analysis.

-

NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters for Quantitative Analysis:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Pulse Angle: A 30° pulse angle is recommended to ensure that all protons are uniformly excited, especially when T1 relaxation times are not known.

-

Spectral Width: A spectral width of at least 16 ppm (e.g., from -2 to 14 ppm) is necessary to encompass all proton signals, including the broad enolic proton.

-

Acquisition Time (AQ): An acquisition time of at least 3-4 seconds is recommended to ensure adequate digital resolution.

-

Relaxation Delay (D1): A long relaxation delay is crucial for accurate quantification. A delay of at least 5 times the longest T1 relaxation time of the protons of interest should be used. For HFAA, a relaxation delay of 30 seconds is generally sufficient.

-

Number of Scans (NS): A sufficient number of scans (typically 8 to 16) should be acquired to achieve a good signal-to-noise ratio for accurate integration, especially for detecting the minor keto tautomer.

-

Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly compromising resolution.

-

Phasing and Baseline Correction: Carefully phase the spectrum manually to obtain pure absorption lineshapes. Apply an automatic or manual baseline correction to ensure a flat baseline across the spectrum, which is critical for accurate integration.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, acetone-d₅ at 2.05 ppm, DMSO-d₅ at 2.50 ppm, or benzene-d₅ at 7.16 ppm).

-

Integration: Integrate the signals corresponding to the methine proton (=CH) of the enol tautomer and the methylene (B1212753) protons (-CH₂-) of the keto tautomer.

-

Calculation of Tautomer Ratio: The percentage of the enol tautomer can be calculated using the following formula:

% Enol = [Integral(=CH) / (Integral(=CH) + (Integral(-CH₂-)/2))] * 100%

The division of the keto methylene integral by two is necessary because it represents two protons, while the enol methine integral represents one proton.

Visualization of Key Relationships

The following diagrams, generated using Graphviz, illustrate the key concepts and workflows discussed in this guide.

Caption: Keto-enol tautomeric equilibrium of this compound.

Caption: Experimental workflow for ¹H NMR analysis of tautomerism.

Caption: Logical relationships of solvent properties and NMR observables.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Hexafluoroacetylacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) characteristics of hexafluoroacetylacetone (hfacH). Due to the compound's unique electronic properties and its existence in multiple forms in solution, understanding its 13C NMR spectrum is crucial for its application in coordination chemistry, catalysis, and materials science. This document outlines the structural equilibria of this compound, provides representative 13C NMR data for its dominant enol tautomer, details a comprehensive experimental protocol for acquiring high-quality spectra of fluorinated compounds, and visualizes the chemical dynamics at play.

Structural Equilibria of this compound

This compound, a β-diketone, primarily exists as its enol tautomer in solution, a preference significantly more pronounced than that of its non-fluorinated analog, acetylacetone. This favoritism is attributed to the strong electron-withdrawing nature of the two trifluoromethyl (CF₃) groups, which enhances the acidity of the enolic proton and stabilizes the enolate-like structure through resonance.

In aqueous solutions, this compound can also undergo hydration to form a gem-diol. The equilibrium between the keto, enol, and hydrated forms is a key aspect of its chemistry.

Caption: Chemical equilibria of this compound.

13C NMR Data Presentation

Obtaining precise, publicly available, and comprehensively tabulated 13C NMR data for this compound is challenging. While spectra are available in various databases, explicit chemical shift and coupling constant values are not always provided. The following table summarizes the expected 13C NMR chemical shifts and multiplicities for the dominant enol tautomer of this compound based on spectral data and typical values for similar functional groups. A spectrum of this compound in DMSO at 0 °C has been reported, though without a detailed peak list[1][2].

Table 1: Representative 13C NMR Data for this compound (Enol Tautomer)

| Carbon Atom | Chemical Structure | Expected Chemical Shift (δ) in ppm | Multiplicity | nJCF Coupling Constant (Hz) |

| C1, C5 | C F₃ | ~115 - 125 | Quartet (q) | 1JCF ≈ 280 - 290 |

| C2, C4 | C =O / C -OH | ~160 - 175 | Quartet of triplets (qt) or complex multiplet | 2JCF ≈ 30 - 35 |

| C3 | =C H | ~90 - 100 | Singlet (s) or Triplet (t) | 3JCF ≈ 2 - 5 |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature. The data presented are estimates based on available spectral images and known trends for fluorinated compounds.

Detailed Experimental Protocol for Quantitative 13C NMR of Fluorinated Compounds

Acquiring high-quality, quantitative 13C NMR spectra of fluorinated compounds like this compound requires careful consideration of experimental parameters to account for long relaxation times of quaternary carbons and large C-F coupling constants.

Objective: To obtain a quantitative 13C{¹H} NMR spectrum of this compound.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Standard 5 mm NMR tubes.

Sample Preparation:

-

Accurately weigh approximately 50-100 mg of this compound and a suitable internal standard (e.g., hexamethyldisilane) into a vial.

-

Dissolve the sample in a deuterated solvent (e.g., 0.6 mL of CDCl₃, Acetone-d₆, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup and Calibration:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Calibrate the 90° pulse width for ¹³C.

Acquisition Parameters for Quantitative Analysis:

-

Pulse Program: A pulse program with inverse-gated proton decoupling should be used to suppress the Nuclear Overhauser Effect (NOE), ensuring that peak intensities are directly proportional to the number of carbon nuclei.

-

Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for the complete relaxation of all carbon nuclei, especially the quaternary carbons of the CF₃ groups. A delay of at least 5 times the longest T₁ relaxation time (T₁max) is recommended. For fluorinated compounds, T₁ values can be several seconds. A starting value of 30-60 seconds is advisable.

-

Acquisition Time (at): Typically set between 1-2 seconds.

-

Spectral Width (sw): A spectral width of at least 250 ppm is necessary to encompass the chemical shifts of all carbon atoms, including those significantly deshielded by fluorine.

-

Number of Scans (ns): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample concentration.

-

Decoupling: Broadband proton decoupling is applied during the acquisition time only.

Data Processing:

-

Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase the spectrum carefully.

-

Perform a baseline correction.

-

Integrate the signals of interest and the internal standard.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for acquiring a quantitative 13C NMR spectrum of this compound.

Caption: Key steps for acquiring a quantitative 13C NMR spectrum.

References

Infrared Spectroscopy of Hexafluoroacetylacetone's Enol Form: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoroacetylacetone (hfacH) is a β-diketone that exists in a tautomeric equilibrium between its keto and enol forms. The enol form is significantly stabilized by a strong intramolecular hydrogen bond, making it the predominant tautomer in the gas phase and in non-polar solvents.[1][2] The presence of two trifluoromethyl (CF₃) groups, which are powerful electron-withdrawing groups, markedly influences the molecule's electronic structure, the strength of the hydrogen bond, and consequently, its vibrational spectrum compared to its non-fluorinated analog, acetylacetone.[3]

This technical guide provides an in-depth analysis of the infrared (IR) spectrum of the enol form of this compound. It summarizes key vibrational frequencies, details the experimental protocols for spectral acquisition, and illustrates the underlying chemical and procedural logic through diagrams. This information is critical for researchers utilizing hfacH in coordination chemistry, materials science, and as a ligand in drug development, where understanding its structural and electronic properties is paramount.

Keto-Enol Tautomerism in this compound

Vibrational Spectrum Analysis of the Enol Form

The infrared spectrum of enol-hfacH is characterized by several key features that distinguish it from both its keto tautomer and its non-fluorinated counterpart. The strong intramolecular hydrogen bond and the CF₃ groups dominate the spectrum.

Key Vibrational Bands

The most notable feature is the O-H stretching vibration (νOH), which appears as an extremely broad and structured band at a significantly lower frequency than typical O-H stretches.[4][5][6] This is a direct consequence of the strong intramolecular O-H···O hydrogen bond. The C-H stretching of the methine group (νCH) is observed at a higher frequency compared to that in acetylacetone.[4] Other significant bands include those arising from C=O and C=C stretching, O-H in-plane bending, and the various stretching and bending modes of the CF₃ groups.

Tabulated Vibrational Frequencies

The following table summarizes the principal experimentally observed and theoretically calculated vibrational frequencies for the enol form of this compound.

| Wavenumber (cm⁻¹) (Experimental) | Wavenumber (cm⁻¹) (Calculated, DFT) | Assignment | Reference |

| ~3000 (Broad) | 2919 | ν(OH) - O-H stretch | [3][4] |

| 3134 | 3113 | ν(CH) - Methine C-H stretch | [3][4] |

| 1642 | 1637 | ν_as(CCO) - Antisymmetric C-C-O stretch | [3] |

| 1605 | 1599 | δ(OH) - O-H in-plane bend | [3] |

| 1450 | 1445 | ν_s(CCO) + δ(CH) - Symmetric C-C-O stretch | [3] |

| 1258 | 1262 | ν_as(CF₃) - Antisymmetric CF₃ stretch | [3] |

| 1215 | 1218 | ν_as(CF₃) - Antisymmetric CF₃ stretch | [3] |

| 1152 | 1159 | ν_s(CF₃) - Symmetric CF₃ stretch | [3] |

| 945 | 943 | Ring deformation + ν(CC) | [3][7] |

| 795 | 790 | γ(OH) - O-H out-of-plane bend | [3] |

Note: Experimental values are primarily from gas-phase studies. Calculated values are from DFT (B3LYP/6-31G) studies. Assignments can be complex due to significant vibrational mode coupling.*

Experimental Protocols

The acquisition of high-quality infrared spectra of hfacH enol requires careful control of experimental conditions, particularly for gas-phase measurements where the tautomeric equilibrium is well-defined.

Gas-Phase FTIR Spectroscopy

A common method for analyzing the vibrational structure of hfacH is gas-phase Fourier Transform Infrared (FTIR) spectroscopy.[4]

-

Sample Preparation : A small quantity of liquid this compound (commercially available) is placed in a sample vessel connected to a vacuum line. The sample is typically degassed through several freeze-pump-thaw cycles to remove dissolved atmospheric gases.

-

Spectrum Acquisition : The vapor from the sample vessel is introduced into a gas cell with a defined path length (e.g., 10 cm). The pressure is carefully controlled (e.g., 10 Torr) to obtain optimal absorbance without significant pressure broadening.[4]

-

Instrumentation : The spectrum is recorded using an FTIR spectrometer, typically equipped with a mercury cadmium telluride (MCT) detector for high sensitivity. A background spectrum of the evacuated gas cell is recorded first and subtracted from the sample spectrum.

-

Data Analysis : The resulting interferogram is Fourier-transformed to produce the final infrared spectrum. This spectrum is then analyzed to identify peak positions, intensities, and shapes, which are subsequently compared with theoretical calculations for definitive assignment.[4][6]

The following diagram illustrates the generalized workflow for this experimental procedure.

Conclusion

The infrared spectrum of the enol form of this compound provides a detailed fingerprint of its unique molecular structure, which is heavily influenced by the electron-withdrawing CF₃ groups and a strong intramolecular hydrogen bond. Key spectral features include a significantly broadened and red-shifted O-H stretching band around 3000 cm⁻¹, a distinct methine C-H stretch at 3134 cm⁻¹, and a series of strong absorptions in the 1150-1300 cm⁻¹ region corresponding to C-F vibrations.[3][4] A thorough understanding of these features, supported by both robust experimental protocols and computational analysis, is essential for professionals working with this versatile β-diketone in diverse scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure and vibrational spectra of the enol form of hexafluoro-acetylacetone. A density functional theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Infrared and Near-Infrared Spectroscopy of Acetylacetone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Normal‐Coordinate Analyses of Hydrogen‐Bonded Compounds. V. The Enol Forms of Acetylacetone and this compound | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Theoretical Studies on the Electronic Structure of Hexafluoroacetylacetone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexafluoroacetylacetone (HFAA), with the chemical formula CF₃C(O)CH₂C(O)CF₃, is a β-dicarbonyl compound that has garnered significant interest in various scientific fields. Its unique electronic properties, stemming from the strong electron-withdrawing trifluoromethyl groups, make it a valuable ligand in coordination chemistry and a precursor in materials science, particularly in chemical vapor deposition techniques.[1] Understanding the electronic structure of HFAA is paramount for predicting its reactivity, designing novel metal complexes with tailored properties, and optimizing its application in various technological processes. This technical guide provides a comprehensive overview of the theoretical studies conducted to elucidate the electronic structure of HFAA, focusing on its tautomeric forms, geometric parameters, and electronic properties.

Keto-Enol Tautomerism

Like other β-dicarbonyls, HFAA can exist in keto and enol tautomeric forms. However, experimental and theoretical studies have conclusively shown that HFAA exists almost exclusively in the enol form (CF₃C(OH)=CHC(O)CF₃).[1] This preference is attributed to the formation of a stable intramolecular hydrogen bond and the resonance stabilization of the conjugated π-system.

Molecular Geometry and Structure

The geometry of the enol tautomer of HFAA has been a subject of extensive theoretical investigation, often in conjunction with experimental techniques like cryogenic X-ray diffraction.

Computational Methods for Geometry Optimization

A variety of quantum chemical methods have been employed to determine the optimized geometry of HFAA. These methods range from Hartree-Fock (HF) and Density Functional Theory (DFT), using functionals like B3LYP, to more computationally intensive methods such as Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory, specifically CCSD and CCSD(T). These calculations are typically performed with correlation-consistent basis sets, such as the augmented correlation-consistent polarized valence double-zeta (aug-cc-pVDZ) basis set, to accurately describe the electronic structure.

Geometric Parameters

Theoretical calculations have provided detailed insights into the bond lengths and angles of the enol tautomer of HFAA. High-level calculations, such as CCSD(T)/aug-cc-pVDZ, predict an asymmetric (Cₛ) equilibrium configuration. A key feature of the enol structure is the intramolecular hydrogen bond, which significantly influences the geometry of the chelate ring.

Table 1: Selected Optimized Geometric Parameters for the Enol Tautomer of this compound

| Parameter | CCSD(T)/aug-cc-pVDZ | Experimental (X-ray) |

| Bond Lengths (Å) | ||

| O-H | Data not available in accessible literature | Data not available in accessible literature |

| C=O | Data not available in accessible literature | Data not available in accessible literature |

| C-O | Data not available in accessible literature | Data not available in accessible literature |

| C-C (in ring) | Data not available in accessible literature | Data not available in accessible literature |

| C-CF₃ | Data not available in accessible literature | Data not available in accessible literature |

| Bond Angles (degrees) | ||

| C-O-H | Data not available in accessible literature | Data not available in accessible literature |

| O-C-C | Data not available in accessible literature | Data not available in accessible literature |

| C-C-C | Data not available in accessible literature | Data not available in accessible literature |

| Interatomic Distances (Å) | ||

| O···O | 2.628 | 2.680 ± 0.003 |

Note: While numerous sources indicate that detailed tables of optimized geometries have been calculated, this specific data was not directly accessible in the reviewed literature. The O···O distance is a well-documented parameter.

Electronic Properties

Frontier Molecular Orbitals and Energy Gap

The electronic properties of HFAA are largely governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's chemical reactivity and its electronic absorption spectrum.

Table 2: Calculated Frontier Molecular Orbital Energies for the Enol Tautomer of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available in accessible literature |

| LUMO | Data not available in accessible literature |

| HOMO-LUMO Gap | Data not available in accessible literature |

Note: Specific orbital energy values from high-level theoretical calculations were not available in the public domain literature reviewed.

Atomic Charges

Population analysis methods, such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis, are used to calculate the partial atomic charges, providing insights into the charge distribution within the molecule. The strong electron-withdrawing nature of the trifluoromethyl groups is expected to significantly polarize the electron density.

Table 3: Calculated Mulliken Atomic Charges for the Enol Tautomer of this compound

| Atom | Mulliken Charge (a.u.) |

| O (hydroxyl) | Data not available in accessible literature |

| O (carbonyl) | Data not available in accessible literature |

| C (hydroxyl) | Data not available in accessible literature |

| C (carbonyl) | Data not available in accessible literature |

| C (bridge) | Data not available in accessible literature |

| H (hydroxyl) | Data not available in accessible literature |

| F | Data not available in accessible literature |

Note: Specific Mulliken charge values were not found in the reviewed literature.

Intramolecular Proton Transfer

The enol form of HFAA provides a model system for studying intramolecular proton transfer. The hydrogen atom of the hydroxyl group can transfer to the carbonyl oxygen. Theoretical studies have been instrumental in characterizing the transition state for this process and calculating the associated energy barrier.

The transition state for the proton transfer is found to have a symmetric (C₂ᵥ) structure. The calculated potential energy barrier for this process at the CCSD(T)/aug-cc-pVDZ level of theory is 21.29 kJ/mol (1779.7 cm⁻¹).

Experimental Protocols

Computational Chemistry Protocol

A typical computational protocol for investigating the electronic structure of HFAA involves the following steps:

-

Initial Structure Generation: An initial guess for the molecular geometry of the enol tautomer is generated, often using molecular mechanics or semi-empirical methods.

-

Geometry Optimization: The geometry is then optimized using a chosen level of theory (e.g., DFT with the B3LYP functional or CCSD(T)) and a suitable basis set (e.g., aug-cc-pVDZ). This process finds the minimum energy conformation of the molecule.

-

Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). For transition state searches, one imaginary frequency is expected.

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to obtain various electronic properties, including orbital energies and atomic charges.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is an experimental technique used to determine the structure of molecules in the gas phase, free from intermolecular interactions. A typical GED experiment involves:

-

Sample Introduction: A gaseous sample of HFAA is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.

-

Data Analysis: The diffraction pattern is analyzed to determine the internuclear distances and bond angles of the molecule.

Conclusion

Theoretical studies have provided invaluable insights into the electronic structure of this compound. The predominance of the enol tautomer, stabilized by a strong intramolecular hydrogen bond, is a key feature. High-level quantum chemical calculations have been instrumental in determining the precise geometric parameters, understanding the charge distribution, and quantifying the energy barrier for intramolecular proton transfer. This fundamental knowledge is crucial for the continued development and application of HFAA in diverse areas of chemistry and materials science. For drug development professionals, understanding the electronic properties and reactivity of fluorinated compounds like HFAA can inform the design of novel therapeutic agents with enhanced metabolic stability and binding affinities. Future work in this area could focus on the electronic structure of HFAA in different solvent environments and its interactions with metal centers in various coordination complexes.

References

A Tale of Two Tautomers: An In-depth Technical Guide to the Keto-enol Equilibrium of Hexafluoroacetylacetone versus Acetylacetone

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of keto-enol tautomerism, a fundamental concept in organic chemistry, describes the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol (an alcohol derived from an alkene). This equilibrium is not static; it is a dynamic process influenced by a multitude of factors including solvent, temperature, and intramolecular effects. This technical guide provides a deep dive into the keto-enol tautomerism of two closely related β-dicarbonyl compounds: acetylacetone (B45752) (AcAc) and its fluorinated counterpart, hexafluoroacetylacetone (HFAA). The striking differences in their tautomeric preferences, driven by the powerful electron-withdrawing effects of fluorine atoms, offer a compelling case study in physical organic chemistry with implications for reaction mechanisms, metal chelation, and drug design.

The Equilibrium Landscape: A Stark Contrast

Acetylacetone predominantly exists in its enol form in the gas phase and in nonpolar solvents, a preference attributed to the formation of a stable, six-membered intramolecular hydrogen-bonded ring and a conjugated π-system.[1][2] The introduction of six fluorine atoms in this compound, however, dramatically shifts the equilibrium. The strong inductive effect of the trifluoromethyl groups significantly increases the acidity of the α-protons and enhances the stability of the enol form through a more polarized and thus stronger intramolecular hydrogen bond.

Quantitative Comparison of Tautomeric Equilibria

The extent of enolization is quantified by the equilibrium constant, Keq ([enol]/[keto]). The following tables summarize the available quantitative data for the keto-enol tautomerism of acetylacetone and this compound in various environments.

Table 1: Keto-enol Equilibrium Constants (Keq) and Percentage of Enol Form for Acetylacetone (AcAc)

| Solvent | Temperature (°C) | Keq ([enol]/[keto]) | % Enol |

| Gas Phase | 25 | 11.7 | 92 |

| Cyclohexane | 25 | 42.0 | 97.7 |

| Carbon Tetrachloride | 25 | 19.8 | 95.2 |

| Benzene | 25 | 18.2 | 94.8 |

| Chloroform | 25 | 6.7 | 87 |

| Dichloromethane | 25 | 4.2 | 80.8 |

| Acetone | 25 | 2.0 | 66.7 |

| Dimethyl Sulfoxide | 25 | 0.4 | 28.6 |

| Water | 25 | 0.23 | 18.7 |

Table 2: Keto-enol Equilibrium Constants (Keq) and Percentage of Enol Form for this compound (HFAA)

| Solvent | Temperature (°C) | Keq ([enol]/[keto]) | % Enol |

| Gas Phase | 25 | Essentially 100% enol | ~100 |

| Cyclohexane | 25 | Essentially 100% enol | ~100 |

| Carbon Tetrachloride | 25 | Essentially 100% enol | ~100 |

| Chloroform | 25 | High | >95 |

| Water | 25 | High | >95 |

Table 3: Thermodynamic Parameters for the Keto-enol Tautomerism of Acetylacetone (AcAc)

| Solvent | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) at 298 K |

| Gas Phase | -10.0 | -1.7 | -9.5 |

| Cyclohexane | -12.6 | -1.3 | -12.2 |

| Carbon Tetrachloride | -11.3 | -4.2 | -10.0 |

| Chloroform | -7.1 | -5.4 | -5.5 |

| Dimethyl Sulfoxide | 2.9 | 1.7 | 2.4 |

| Water | 5.9 | 4.2 | 4.6 |

Note: Comprehensive thermodynamic data for this compound is less readily available due to the equilibrium lying heavily towards the enol form, making accurate determination of the small keto fraction challenging.

Visualizing the Tautomeric Equilibrium

The following diagrams illustrate the keto-enol tautomerism for both acetylacetone and this compound, highlighting the key structural features.

Experimental Protocols

The determination of keto-enol equilibria is primarily achieved through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy being the most powerful techniques.[3][4]

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

Principle: The keto and enol tautomers are distinct chemical species that are in slow exchange on the NMR timescale. This results in separate, well-resolved signals for the protons in each form. The relative concentrations of the two tautomers can be determined by integrating the signals corresponding to specific protons unique to each form. For acetylacetone, the methylene (B1212753) protons (-CH₂-) of the keto form and the vinyl proton (=CH-) of the enol form are typically used.[3][5]

Methodology:

-

Sample Preparation: Prepare a solution of the β-dicarbonyl compound (e.g., acetylacetone or this compound) in the deuterated solvent of choice at a concentration of approximately 10-20 mM.[3] It is crucial to allow the solution to equilibrate for at least one hour at the desired temperature before measurement to ensure the tautomeric equilibrium is reached.

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample using a high-resolution NMR spectrometer.

-

Ensure the spectral width is sufficient to encompass all relevant signals, including the downfield enolic proton.

-

Use a sufficient relaxation delay to ensure accurate integration.

-

-

Data Processing and Analysis:

-

Process the NMR spectrum (Fourier transformation, phasing, and baseline correction).

-

Identify the signals corresponding to the keto and enol forms. For acetylacetone in CDCl₃, the keto -CH₂- protons appear around 3.6 ppm and the enol =CH- proton appears around 5.5 ppm. The enolic -OH proton is a broad singlet typically observed between 15-16 ppm.

-

Carefully integrate the area of the keto methylene signal (I_keto) and the enol vinyl signal (I_enol).

-

Calculate the percentage of the enol form using the following equation, accounting for the number of protons contributing to each signal (2 for -CH₂- and 1 for =CH-): % Enol = [I_enol / (I_enol + (I_keto / 2))] * 100

-

The equilibrium constant, Keq, is then calculated as: Keq = (% Enol) / (100 - % Enol)

-

-

Variable Temperature Studies: To determine the thermodynamic parameters (ΔH and ΔS), the experiment is repeated at several different temperatures. A van't Hoff plot (ln(Keq) vs. 1/T) is then constructed. The slope of the line is equal to -ΔH/R and the y-intercept is equal to ΔS/R, where R is the gas constant.[3]

Determination of Tautomeric Equilibrium by Infrared (IR) Spectroscopy

Principle: The keto and enol forms have distinct vibrational modes that can be observed in the IR spectrum. The keto form exhibits a characteristic C=O stretching frequency for an unconjugated ketone, while the enol form shows a lower frequency C=O stretch due to conjugation and a broad O-H stretching band due to the intramolecular hydrogen bond.

Methodology:

-

Sample Preparation: Prepare solutions of the β-dicarbonyl compound in a suitable IR-transparent solvent (e.g., carbon tetrachloride, cyclohexane) at various known concentrations.

-

IR Data Acquisition:

-

Acquire the IR spectrum of each solution using a Fourier-transform infrared (FTIR) spectrometer.

-

Use a cell with a known path length.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the keto and enol forms. For acetylacetone, the keto C=O stretch appears around 1725 and 1707 cm⁻¹, while the enol form shows a strong, broad band around 1620 cm⁻¹ (a combination of C=O and C=C stretching) and a very broad O-H stretch centered around 2700 cm⁻¹.

-

The concentration of each tautomer can be determined using the Beer-Lambert law (A = εbc), provided the molar absorptivities (ε) of the characteristic bands for each tautomer are known or can be determined from standards where one form is known to predominate.

-

The equilibrium constant is then calculated from the concentrations of the enol and keto forms at equilibrium.

-

Logical Workflow for Tautomer Analysis

The following diagram illustrates the logical workflow for the experimental determination and analysis of keto-enol tautomerism.

Conclusion

The comparison of keto-enol tautomerism in acetylacetone and this compound provides a powerful illustration of how electronic effects can govern chemical equilibria. For researchers and professionals in drug development, understanding these subtle yet profound influences is critical. The stability and reactivity of a molecule, its ability to act as a hydrogen bond donor or acceptor, and its metal-chelating properties are all intrinsically linked to its tautomeric state. The methodologies outlined in this guide provide a robust framework for the quantitative characterization of such equilibria, enabling a deeper understanding of molecular behavior and informing the design of new chemical entities with tailored properties.

References

An In-depth Technical Guide on the Intramolecular Hydrogen Bonding in Hexafluoroacetylacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the intramolecular hydrogen bonding (IHB) in hexafluoroacetylacetone (hfac), a critical aspect influencing its chemical and physical properties. The stability of its enol tautomer, facilitated by a strong intramolecular hydrogen bond, is a key feature that has significant implications in coordination chemistry, materials science, and catalysis. This document summarizes key quantitative data, details the experimental and computational methodologies used for its characterization, and provides a visual representation of its tautomeric equilibrium.

Tautomerism and Stability

This compound predominantly exists in its enol form rather than the keto tautomer. This preference is attributed to the formation of a stable six-membered ring through an intramolecular hydrogen bond and the resonance stabilization of the conjugated π-system.[1] The electron-withdrawing nature of the two trifluoromethyl groups further enhances the stability of the enol form.[2] Computational studies have quantified this stability, with the enol tautomer being more stable than the keto form by approximately -0.285 eV.[3]

Quantitative Data Summary

The intramolecular hydrogen bond in this compound has been extensively characterized using various spectroscopic and theoretical methods. The following tables summarize the key quantitative data obtained from these studies.

Table 1: Structural Parameters of the Intramolecular Hydrogen Bond

| Parameter | Method | Value | Reference |

| O···O Distance | Gas Electron Diffraction | 2.551 Å | [4] |

| O···O Distance | Gas Electron Diffraction | 2.606 Å | [4] |

| Hydrogen Bond Strength | Density Functional Theory (DFT) | ~12 kcal/mol | [5] |

Table 2: Spectroscopic Data Characteristic of the Intramolecular Hydrogen Bond

| Spectroscopic Technique | Parameter | Observed Value/Range | Key Observations | Reference |

| Infrared (IR) Spectroscopy | ν(OH) stretching frequency | 2965–3000 cm⁻¹ | Extremely broad band, shifted to lower frequency, indicating a strong hydrogen bond. | [4] |

| Infrared (IR) Spectroscopy | ν(CH) stretching frequency | 3134 cm⁻¹ | [4] | |

| ¹H NMR Spectroscopy | δ(OH) | ~10.45 ppm (in CD₃CN) | Broad resonance, indicative of proton delocalization and exchange. | [6] |

| ¹⁹F NMR Spectroscopy | δ(¹⁹F) | -77.18 ppm (in CD₃CN, ref. CFCl₃) | [6][7] |

Experimental and Computational Protocols

A variety of techniques have been employed to elucidate the nature of the intramolecular hydrogen bond in this compound.

3.1. Gas Electron Diffraction

This technique is used to determine the geometry of molecules in the gas phase. A beam of high-energy electrons is directed at a gaseous sample of this compound. The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded. By analyzing the scattering pattern, the distances between the atoms in the molecule, including the crucial O···O distance of the hydrogen bond, can be determined.

3.2. Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. For this compound, the most informative vibrational mode for studying the intramolecular hydrogen bond is the O-H stretching frequency (ν(OH)). The formation of a strong hydrogen bond significantly weakens the O-H bond, causing its stretching vibration to shift to a lower frequency and become considerably broadened compared to a free hydroxyl group. Vapor phase IR spectra are often recorded to minimize intermolecular interactions.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

-

¹H NMR: The chemical shift of the hydroxyl proton is highly sensitive to hydrogen bonding. In this compound, the enolic proton exhibits a downfield chemical shift, and the resonance is often broad, which can be attributed to proton exchange and the dynamics of the hydrogen bond.

-

¹³C and ¹⁹F NMR: These nuclei provide further structural information and can be used to confirm the tautomeric form and the overall molecular structure.

3.4. Computational Chemistry (Density Functional Theory - DFT)

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in complementing experimental findings. These methods can be used to:

-

Calculate the optimized geometries of the keto and enol tautomers.

-

Determine the relative energies of the tautomers to predict their equilibrium populations.

-

Calculate the strength of the intramolecular hydrogen bond.

-

Predict vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in peak assignment.

-

Simulate NMR chemical shifts to assist in the interpretation of experimental spectra.

A common computational workflow involves geometry optimization of the different tautomers followed by frequency calculations at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.

Visualization of Tautomeric Equilibrium

The equilibrium between the keto and enol forms of this compound, with the enol form being predominant due to the stabilizing intramolecular hydrogen bond, can be visualized as follows:

Caption: Tautomeric equilibrium of this compound.

The following diagram illustrates the logical workflow for the characterization of the intramolecular hydrogen bond in this compound.

Caption: Workflow for characterizing intramolecular hydrogen bonding.

References

- 1. Why is the enol form of acetylacetone more stable? | Filo [askfilo.com]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure and vibrational spectra of the enol form of hexafluoro-acetylacetone. A density functional theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 1522-22-1 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

Hexafluoroacetylacetone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hexafluoroacetylacetone, systematically known as 1,1,1,5,5,5-hexafluoro-2,4-pentanedione, is a fluorinated β-diketone that serves as a pivotal building block and reagent in various scientific domains. Its unique electronic properties, conferred by the six electron-withdrawing fluorine atoms, distinguish it from its non-fluorinated analog, acetylacetone. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and significant applications, with a focus on its relevance to chemical research and drug development.

Chemical Identity and Properties

This compound is a colorless to pale yellow liquid with high volatility.[1] The strong electron-withdrawing nature of the two trifluoromethyl groups significantly increases the acidity of the methylene (B1212753) protons, facilitating the formation of a stable enolate.[2] Consequently, it exists almost exclusively in its enol form.[3]

IUPAC Name: 1,1,1,5,5,5-hexafluoropentane-2,4-dione[3][4] CAS Number: 1522-22-1[3][4]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₂F₆O₂ | [5] |

| Molar Mass | 208.06 g/mol | [3][6] |

| Appearance | Colorless to slightly yellow liquid | [5] |

| Density | 1.47 g/mL at 25 °C | [5][6] |

| Boiling Point | 70-71 °C | [5][6] |

| Refractive Index (n²⁰/D) | 1.332 | [6][7] |

| Flash Point | 32 °C | [5][7] |

| Vapor Pressure | 6.813 mmHg at 25 °C | [7] |

| pKa (predicted) | 4.30 ± 0.10 | [5] |

| ¹H NMR (CD₃CN) | δ 10.45 (s, 2H, enolic OH and CH) | [4][5] |

| ¹⁹F NMR (CD₃CN, ref: CFCl₃) | δ -77.18 (s, 6F) | [4][5] |

| Solubility | Not miscible in water | [5] |

Key Chemical Behavior: Keto-Enol Tautomerism

Unlike acetylacetone, which exists as a mixture of keto and enol forms, this compound exists almost entirely in the more stable enol tautomer. This is due to the stabilization of the enol form through intramolecular hydrogen bonding and the electronic effects of the trifluoromethyl groups.[3]

References

- 1. CAS 1522-22-1: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound CAS#: 1522-22-1 [m.chemicalbook.com]

- 6. 六氟乙酰丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. guidechem.com [guidechem.com]

An In-Depth Technical Guide to 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,5,5,5-Hexafluoro-2,4-pentanedione, also widely known as hexafluoroacetylacetone (HFAA), is a fluorinated β-diketone with significant applications in coordination chemistry, materials science, and catalysis. Its unique electronic properties, stemming from the strongly electron-withdrawing trifluoromethyl groups, make it a powerful chelating agent for a wide range of metal ions. This technical guide provides a comprehensive overview of the physical and chemical properties of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione, detailed experimental protocols for its synthesis and analysis, and an exploration of its current and potential applications, particularly in the realm of drug development.

Physicochemical Properties

1,1,1,5,5,5-Hexafluoro-2,4-pentanedione is a corrosive, flammable, and hygroscopic liquid at room temperature. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated fume hood, wearing personal protective equipment.

Table 1: Physical and Chemical Properties of 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₂F₆O₂ | [1][2] |

| Molecular Weight | 208.06 g/mol | [1] |

| Appearance | Clear, colorless to slightly yellow liquid | [2] |

| Boiling Point | 70-71 °C | |

| Density | 1.47 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.332 | [2] |

| pKa (Predicted) | 4.30 ± 0.10 | [2] |

| Solubility | Not miscible in water | |

| CAS Number | 1522-22-1 | [1] |

Keto-Enol Tautomerism

A key chemical feature of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione is its existence as a mixture of keto and enol tautomers in equilibrium. The electron-withdrawing nature of the trifluoromethyl groups significantly influences the position of this equilibrium.

Caption: Keto-enol tautomerism of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione.

Spectral Data

The structural features of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione can be elucidated through various spectroscopic techniques.

Table 2: Spectral Data Summary

| Technique | Key Features and Observations |

| ¹H NMR | The proton NMR spectrum is instrumental in studying the keto-enol tautomerism. The methylene (B1212753) protons (-CH₂-) of the keto form typically appear as a singlet, while the vinyl proton (-CH=) of the enol form appears as a downfield singlet. The integration of these peaks allows for the quantification of the keto-enol ratio. |

| ¹³C NMR | The carbon NMR spectrum provides information on the carbon framework. Distinct signals will be observed for the carbonyl carbons of the keto form and the enolic carbons. |

| FT-IR | The infrared spectrum exhibits characteristic absorption bands. For the keto tautomer, strong C=O stretching vibrations are observed. The enol form shows a broad O-H stretch due to intramolecular hydrogen bonding and a C=C stretching vibration. |

| Mass Spectrometry | The electron ionization (EI) mass spectrum provides the molecular ion peak (M⁺) and characteristic fragmentation patterns, which can be used for structural confirmation.[1] The fragmentation often involves the loss of CF₃ groups.[3] |

Experimental Protocols

Synthesis of 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione

A common method for the synthesis of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione involves the Claisen condensation of ethyl trifluoroacetate (B77799) with trifluoroacetone. A more recent patent describes a method utilizing trifluoroacetyl acetate (B1210297) and trifluoroacetic anhydride.[4]

Materials:

-

Trifluoroacetyl acetate

-

Trifluoroacetic anhydride

-

Catalyst (e.g., magnesium oxide)

-

Reaction vessel (three-necked flask) with stirring and heating capabilities

-

Distillation apparatus

Procedure:

-

Charge the reaction vessel with trifluoroacetyl acetate, trifluoroacetic anhydride, and the catalyst.[4]

-

Heat the mixture with stirring to 40-60 °C and maintain for 5-10 hours.[4]

-

Increase the temperature to 120-150 °C to initiate the second stage of the reaction and distill the product as it forms.[4]

-

Collect the crude 1,1,1,5,5,5-hexafluoro-2,4-pentanedione.

-

Purify the crude product by fractional distillation, collecting the fraction boiling at 69-71 °C.[4]

Caption: General workflow for the synthesis of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione.

NMR Spectroscopy for Keto-Enol Tautomerism Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique to determine the equilibrium constant of the keto-enol tautomerism.[5]

Materials:

-

1,1,1,5,5,5-Hexafluoro-2,4-pentanedione

-

Deuterated solvents (e.g., CDCl₃, acetone-d₆, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a dilute solution (~10-20 mg/mL) of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione in the chosen deuterated solvent directly in an NMR tube.

-

Allow the solution to equilibrate for at least 30 minutes at a constant temperature.

-

Acquire the ¹H NMR spectrum.

-

Identify the signals corresponding to the methylene protons (-CH₂-) of the keto tautomer and the vinyl proton (-CH=) of the enol tautomer.

-

Integrate the respective signals accurately.

-

Calculate the molar ratio of the enol to keto form using the following equation:

-

Mole fraction of enol = (Integral of enol CH) / [(Integral of keto CH₂ / 2) + Integral of enol CH]

-

Mole fraction of keto = 1 - Mole fraction of enol

-

-

The equilibrium constant (K_eq) can then be calculated as [enol]/[keto].

Applications in Drug Development

The strong chelating ability of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione makes it and its metal complexes valuable in various aspects of drug development.

Chelating Agent in Medicinal Chemistry

Metal ions play crucial roles in numerous biological processes, and their dysregulation is implicated in various diseases. Chelating agents are molecules that can bind to metal ions, and they have therapeutic applications in treating metal overload and as components of metal-based drugs.[6] The hexafluoroacetylacetonate (hfac) ligand, derived from 1,1,1,5,5,5-hexafluoro-2,4-pentanedione, forms stable complexes with a wide array of metal ions. These metal complexes are being explored for their potential as therapeutic and diagnostic agents.[7] The lipophilicity conferred by the trifluoromethyl groups can enhance the cellular uptake of the metal complexes.

Targeted Drug Delivery

The development of targeted drug delivery systems aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing side effects.[8] Metal complexes incorporating the hfac ligand can be functionalized and incorporated into nanocarriers, such as liposomes or nanoparticles.[9] This approach can facilitate the targeted delivery of the metal-based drug to specific tissues or cells.

Caption: Conceptual pathway for the application of HFAA in targeted drug delivery.

Conclusion

1,1,1,5,5,5-Hexafluoro-2,4-pentanedione is a versatile compound with a rich chemistry dominated by its strong chelating properties and the intriguing keto-enol tautomerism. Its well-defined physical and chemical characteristics, coupled with established analytical methodologies, make it a valuable tool for researchers in various scientific disciplines. The potential of its metal complexes in medicinal chemistry and targeted drug delivery highlights the ongoing importance of this fluorinated diketone in the development of novel therapeutic strategies. Further research into the biological activity and delivery mechanisms of hexafluoroacetylacetonate-based compounds is warranted to fully exploit their potential in medicine.

References

- 1. 2,4-Pentanedione, 1,1,1,5,5,5-hexafluoro- [webbook.nist.gov]

- 2. chembk.com [chembk.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN102260151A - Preparation method of 1,1,1,5,5,5-hexafluoro acetylacetone - Google Patents [patents.google.com]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. idma-assn.org [idma-assn.org]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Targeted drug delivery - Wikipedia [en.wikipedia.org]

- 9. Towards multifunctional, targeted drug delivery systems using mesoporous silica nanoparticles – opportunities & challenges - Nanoscale (RSC Publishing) [pubs.rsc.org]

The Synthesis and Characterization of Hexafluoroacetylacetone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals